molecular formula C16H12FNO3 B8727003 5-fluoro-1-(4-methoxybenzyl)-1H-indole-2,3-dione

5-fluoro-1-(4-methoxybenzyl)-1H-indole-2,3-dione

Cat. No.: B8727003
M. Wt: 285.27 g/mol
InChI Key: OEHMYBRRXREOEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-1-(4-methoxybenzyl)-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C16H12FNO3 and its molecular weight is 285.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H12FNO3

Molecular Weight

285.27 g/mol

IUPAC Name

5-fluoro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione

InChI

InChI=1S/C16H12FNO3/c1-21-12-5-2-10(3-6-12)9-18-14-7-4-11(17)8-13(14)15(19)16(18)20/h2-8H,9H2,1H3

InChI Key

OEHMYBRRXREOEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)F)C(=O)C2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 5-fluoroisatin (5 g, 30.2 mmol) in DMF (60 mL) was cooled in an ice/water bath and treated with sodium hydride (1.44 g, 60.6 mmol) portionwise. The reaction was stirred for 15 minutes after the addition of the last portion and then treated with p-methoxybenzyl chloride (5.32 g, 45.3 mmol) and allowed to stir for 1 hour. The reaction was then quenched by slow addition of excess methanol. After bubbling had stopped, the reaction was poured into water (100 mL) and extracted twice with ethyl acetate. The organics were combined, dried over MgSO4 and the solvent was removed. The residue was purified by silica gel chromatography using a gradient of 0-100% ethyl acetate in hexane to afford 7.1 g (82%) of 5-Fluoro-1-(4-methoxy-benzyl)-1H-indole-2,3-dione; 1H NMR (CDCl3, 400 MHz) δ 3.79 (s, 3H), 4.86 (s, 2H), 6.75 (dd, 1H, J1=3.6, J2=8.6), 6.84-6.90 (m, 2H), 7.19 (ddd, 1H, J1=J2=8.6, J3=3.6), 7.22-7.27 (m, 1H), 7.26-7.31 (m, 2H); HPLC-MS calcd. for C16H12FNO3 (M+H+) 286.1, found 286.3.
Quantity
5 g
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reactant
Reaction Step One
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60 mL
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solvent
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1.44 g
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reactant
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5.32 g
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-Fluoro-1H-indole-2,3-dione (956 mg, 5.79 mmol, 1 eq) was added as a solution in dry DMF to a stirred slurry of sodium hydride (278 mg, 11.6 mmol, 2 eq) in dry DMF drop wise over 15 minutes under an inert atmosphere with adequate pressure release to accommodate H2 evolution. The resulting mixture was stirred for 1 hour and p-methoxybenzyl chloride was added via syringe to the reaction. The solution was then stirred ca 2 hours and worked up by addition of water followed by extraction into ethyl acetate. The organic layer was washed twice with water and then dried over MgSO4. Column chromatography with ethyl acetate/hexane afforded 5-Fluoro-1-(4-methoxy-benzyl)-1H-indole-2,3-dione as a red solid (1.3 g, 80% yield). 1H NMR (CDCl3) δ (ppm): 7.3-7.24 (m, 3H), 7.20 (td, J=8.7, 2.7 Hz, 1H), 6.9-6.86 (m, 2H), 6.76 (dd, J=8.6, 3.6 Hz, 1H), 3.81 (s, 2H), 3.78 (s, 3H). LC/MS=286.1 (M+1).
Quantity
956 mg
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reactant
Reaction Step One
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278 mg
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reactant
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ethyl acetate hexane
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